molecular formula C17H19ClN2O2 B14371204 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one CAS No. 90240-45-2

2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one

Cat. No.: B14371204
CAS No.: 90240-45-2
M. Wt: 318.8 g/mol
InChI Key: GVYQANIIDBRKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is a synthetic organic compound that features a chlorophenoxy group, an imidazole ring, and a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorophenoxy precursor and introduce the imidazole ring through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring is known to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylheptane: Lacks the double bond in the heptenone backbone.

    2-(4-Bromophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one: Contains a bromophenoxy group instead of a chlorophenoxy group.

    2-(4-Chlorophenoxy)-4-(1H-pyrazol-1-yl)-2-methylhept-4-en-3-one: Features a pyrazole ring instead of an imidazole ring.

Uniqueness

2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is unique due to the combination of its functional groups and structural features. The presence of both the chlorophenoxy and imidazole groups allows for diverse chemical reactivity and potential biological activity. Additionally, the heptenone backbone provides a flexible framework for further functionalization and modification.

Properties

CAS No.

90240-45-2

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-4-imidazol-1-yl-2-methylhept-4-en-3-one

InChI

InChI=1S/C17H19ClN2O2/c1-4-5-15(20-11-10-19-12-20)16(21)17(2,3)22-14-8-6-13(18)7-9-14/h5-12H,4H2,1-3H3

InChI Key

GVYQANIIDBRKIE-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)C(C)(C)OC1=CC=C(C=C1)Cl)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.